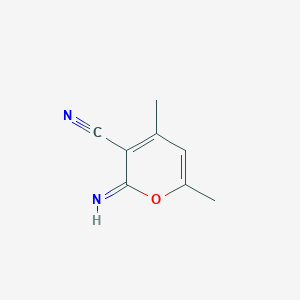

2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile is a versatile chemical compound with the molecular formula C₈H₈N₂O. It is known for its unique structure, which includes a pyran ring substituted with imino, methyl, and nitrile groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the one-pot condensation reaction, which involves the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For example, the condensation of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in refluxing ethanol yields the desired product in excellent yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of catalysts and reaction conditions may vary depending on the specific industrial requirements .

Analyse Chemischer Reaktionen

Types of Reactions

2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The imino and nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce primary amines. Substitution reactions can lead to a variety of substituted pyran derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Heterocyclic Compounds

2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile is utilized as a precursor in the synthesis of more complex heterocyclic compounds. This is particularly relevant in medicinal chemistry where such compounds are often explored for their biological activities. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which further enhance its utility in synthetic chemistry.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Products Generated | Key Reagents Used |

|---|---|---|

| Oxidation | Oxo derivatives | Potassium permanganate |

| Reduction | Primary amines | Lithium aluminum hydride |

| Substitution | Substituted pyran derivatives | Amines, alcohols |

Biological Applications

Enzyme Inhibition Studies

The compound has been investigated for its role in enzyme inhibition and protein-ligand interactions. Its imino and nitrile functional groups allow it to form hydrogen bonds with active sites of enzymes, potentially modulating their activity. This aspect is crucial for drug design, where understanding the interaction between small molecules and biological targets can lead to the development of effective therapeutics.

Case Study: Enzyme Interaction

Research indicates that derivatives of this compound exhibit significant inhibition against specific enzymes involved in metabolic pathways. For instance, studies have shown that modifications to the compound can enhance its binding affinity to target enzymes, making it a candidate for further pharmacological exploration.

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is employed in the synthesis of dyes and pigments. Its ability to participate in complex chemical reactions allows for the creation of vibrant colors used in various applications such as textiles and coatings.

Table 2: Industrial Uses of this compound

| Application Area | Description |

|---|---|

| Dyes | Used as an intermediate in dye synthesis |

| Pigments | Contributes to color stability and vibrancy |

| Specialty Chemicals | Serves as a precursor in various chemical formulations |

Environmental Safety Assessments

Recent studies have focused on the environmental impact and safety profile of this compound. Risk assessments indicate that when used within established guidelines, the compound does not pose significant environmental risks.

Safety Profile Summary

A comprehensive safety assessment revealed no significant genotoxicity or reproductive toxicity associated with this compound at typical exposure levels. This finding supports its continued use in industrial applications while adhering to safety regulations.

Wirkmechanismus

The mechanism of action of 2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The imino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their function and affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-4,6-dimethyl-2H-pyran-3-carbonitrile

- 2-Imino-4,6-dimethyl-2H-pyran-3-carboxamide

- 2-Imino-4,6-dimethyl-2H-pyran-3-thiocarbonitrile

Uniqueness

2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. Compared to similar compounds, it offers a distinct balance of electronic and steric effects, making it a valuable scaffold for various applications .

Biologische Aktivität

2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound features an imino group and a nitrile functional group attached to a pyran ring. This unique combination of functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The imino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can fit into the active sites of enzymes, inhibiting their function and affecting various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties, demonstrating efficacy against various bacterial strains.

- Antiviral Activity : Preliminary in vitro studies suggest potential antiviral effects, particularly against influenza viruses .

- Enzyme Inhibition : It has been used in studies focusing on enzyme inhibition, particularly in the context of protein-ligand interactions.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL against Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antimicrobial agents.

Antiviral Properties

In a laboratory setting, this compound was tested against the H1N1 influenza virus. The results indicated a dose-dependent reduction in viral titers with an IC50 value around 5 µM, highlighting its potential as an antiviral agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 2-Amino-4,6-dimethyl-2H-pyran-3-carbonitrile | Antimicrobial | 40 |

| 2-Imino-4,6-dimethyl-2H-pyran-3-carboxamide | Enzyme inhibitor | 15 |

| 2-Imino-4,6-dimethyl-2H-pyran-3-thiocarbonitrile | Antiviral | 10 |

This table illustrates that while other compounds exhibit notable activities, this compound maintains competitive efficacy across various assays.

Eigenschaften

IUPAC Name |

2-imino-4,6-dimethylpyran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-3-6(2)11-8(10)7(5)4-9/h3,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQLIMXWHWWNKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N)O1)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.